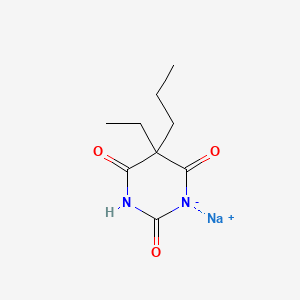![molecular formula C17H20SSn B14507934 Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane CAS No. 62762-10-1](/img/structure/B14507934.png)
Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane is an organotin compound characterized by the presence of a tin atom bonded to a vinyl group substituted with phenyl and phenylsulfanyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane typically involves the reaction of trimethyltin chloride with a suitable vinyl stannane precursor. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction conditions usually include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent hydrolysis of the organotin compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product, which is essential for its applications in various fields. The use of automated systems and advanced purification techniques, such as distillation and chromatography, further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the vinyl group to an alkane or other reduced forms.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for bioactive molecules.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane involves its interaction with molecular targets through its tin atom and vinyl group. The compound can form coordination complexes with various substrates, facilitating catalytic processes and chemical transformations. The phenylsulfanyl group also plays a role in modulating the compound’s reactivity and selectivity in different reactions.
相似化合物的比较
Similar Compounds
Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]silane: Similar structure but with a silicon atom instead of tin.
Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]germane: Similar structure but with a germanium atom instead of tin.
Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]lead: Similar structure but with a lead atom instead of tin.
Uniqueness
Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane is unique due to the presence of the tin atom, which imparts distinct chemical properties such as higher reactivity and the ability to form stable organometallic complexes. These properties make it particularly valuable in catalysis and organic synthesis compared to its silicon, germanium, and lead analogs.
属性
CAS 编号 |
62762-10-1 |
|---|---|
分子式 |
C17H20SSn |
分子量 |
375.1 g/mol |
IUPAC 名称 |
trimethyl-(2-phenyl-1-phenylsulfanylethenyl)stannane |
InChI |
InChI=1S/C14H11S.3CH3.Sn/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14;;;;/h1-11H;3*1H3; |
InChI 键 |
YVVAKUDDKPUXEV-UHFFFAOYSA-N |
规范 SMILES |
C[Sn](C)(C)C(=CC1=CC=CC=C1)SC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


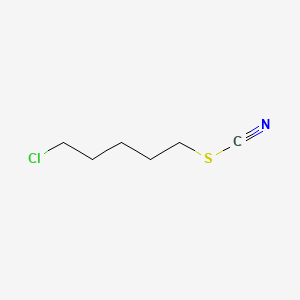
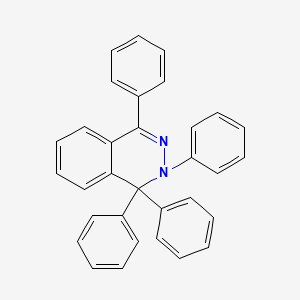
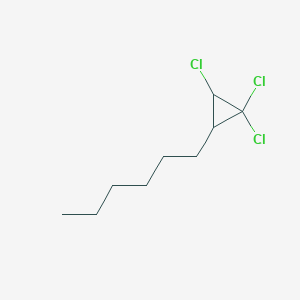
![(2S)-2-[(4-Nitrobenzoyl)oxy]pentanoic acid](/img/structure/B14507872.png)
![3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione](/img/structure/B14507878.png)


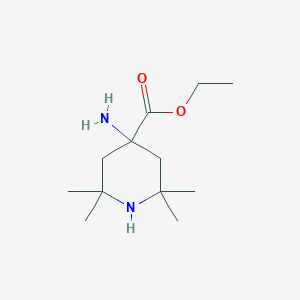
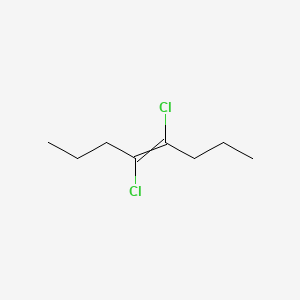
![(2S)-2-Amino-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}methoxy)butanoate](/img/structure/B14507917.png)
![(2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium](/img/structure/B14507919.png)

![Dimethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507928.png)
